N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a 3-chlorophenylamino group at position 2 and an acetamide-linked 3-acetylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(24)13-4-2-6-15(8-13)21-18(25)10-17-11-26-19(23-17)22-16-7-3-5-14(20)9-16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJADBOPQAACCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 3-aminophenyl to form 3-acetylaminophenyl. This intermediate is then reacted with 3-chlorophenyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this intermediate under acidic conditions yields the thiazole ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The thiazole ring in the compound is known to interact with various biological targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of acetamide-thiazole and related derivatives. Key comparisons include:
Key Observations :
- The 3-chlorophenyl group is a recurring motif in antimicrobial agents (e.g., compounds 107k, 2a) .
- Replacement of thiazole with oxadiazole or triazole alters electronic properties and binding kinetics .
- The acetylphenyl group in the target compound may enhance lipophilicity compared to Mirabegron’s polar β-hydroxy-phenethyl chain .
Pharmacological Activity
Antimicrobial and Antifungal Activity
- Compound 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide): Exhibited broad-spectrum antifungal activity (MIC: 6.25–12.5 μg/mL) against Trichophyton mentagrophytes and Aspergillus flavus, surpassing bacterial inhibition .
- Compound 2a (benzofuran-oxadiazole derivative): Demonstrated potent laccase catalysis and antimicrobial effects, likely due to the thioether-acetamide linkage enhancing membrane penetration .
Enzyme Modulation
- Mirabegron : Acts as a β3-adrenergic agonist (EC50 ~22 nM) via thiazole-mediated receptor interactions, contrasting with the target compound’s lack of β3-selective motifs .
- Compound 107m (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide): Inhibited bacterial growth via disruption of cell wall synthesis, suggesting thiazole-acetamide derivatives may target microbial enzymes .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The thiazole NH and acetamide carbonyl provide H-bond donor/acceptor sites, similar to Mirabegron’s 2-amino-thiazole motif .
Biological Activity
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazole ring and an acetylphenyl moiety. The presence of the 3-chlorophenyl amino group is notable for its potential influence on biological activity.
Chemical Formula: CHClNOS
Molecular Weight: 320.79 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The thiazole moiety is known to enhance cytotoxicity, particularly against various cancer cell lines.
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of specific kinases involved in cell proliferation.
- Case Study: In a study examining thiazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects on MDA-MB-231 breast cancer cells, with IC values indicating effective cytotoxicity (IC values ranged from 1.61 to 1.98 µg/mL) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Efficacy: Preliminary results show that it possesses moderate antibacterial activity, particularly against strains resistant to conventional antibiotics.
- Mechanism: The thiazole ring's electron-withdrawing properties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes.
- Selectivity: Studies suggest that this compound exhibits selectivity towards CA IX over CA II, indicating potential therapeutic applications in cancer treatment where CA IX is often overexpressed .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
Key Findings:
- Thiazole Ring Contribution: The presence of the thiazole ring is essential for both anticancer and antimicrobial activities.
- Substituent Effects: Electron-withdrawing groups (like Cl on the phenyl ring) enhance cytotoxicity and antimicrobial potency.
- Acetyl Group Role: The acetyl group at the para position may contribute to improved solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 1.61 | Apoptosis induction |
| Compound B | Antibacterial | 31.25 | Cell membrane disruption |
| Compound C | Enzyme inhibition | 10.93 | Inhibition of CA IX |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
